Product packaging for Allyl 3-amino-4-methoxybenzoate(Cat. No.:CAS No. 153775-06-5)

Allyl 3-amino-4-methoxybenzoate

Cat. No.: B130071
CAS No.: 153775-06-5
M. Wt: 207.23 g/mol
InChI Key: PIWKUUSTDMPIQC-UHFFFAOYSA-N
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Description

Allyl 3-amino-4-methoxybenzoate (CAS 153775-06-5) is a chemical compound with the molecular formula C 11 H 13 NO 3 and a molecular weight of 207.23 g/mol . This benzoate ester features both an amino group and a methoxy group on its aromatic ring, making it a versatile building block in organic synthesis. The allyl ester moiety is of particular interest in synthetic chemistry, where it can serve as a protecting group for carboxylic acids . Allyl-based protecting groups are valuable in multi-step synthesis, especially in the construction of complex molecules like peptides, because they can be removed under specific, mild conditions using palladium-catalyzed deprotection without affecting other sensitive functional groups . This orthogonality makes derivatives like this compound useful intermediates in the research and development of pharmaceuticals and other fine chemicals. The compound's structural features also suggest potential as a precursor for the synthesis of more complex molecules, such as those used in fragrance research . Researchers can leverage this compound to introduce the 3-amino-4-methoxybenzoate motif into larger molecular architectures. This product is intended for research purposes and is not for diagnostic or therapeutic use. Identifiers and Properties • CAS Number : 153775-06-5 • Molecular Formula : C 11 H 13 NO 3 • Molecular Weight : 207.23 g/mol • SMILES : O=C(OCC=C)C1=CC=C(OC)C(N)=C1 • InChIKey : PIWKUUSTDMPIQC-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B130071 Allyl 3-amino-4-methoxybenzoate CAS No. 153775-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153775-06-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 3-amino-4-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-6-15-11(13)8-4-5-10(14-2)9(12)7-8/h3-5,7H,1,6,12H2,2H3

InChI Key

PIWKUUSTDMPIQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OCC=C)N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC=C)N

Synonyms

Benzoic acid, 3-amino-4-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Allyl 3-amino-4-methoxybenzoate (CAS 153775-06-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-amino-4-methoxybenzoate, with the Chemical Abstracts Service (CAS) number 153775-06-5, is a key chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds. Its structure combines an aniline derivative with an allyl ester, providing versatile reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available technical data for this compound, focusing on its synthesis, chemical properties, and its role in the development of carbapenem antibiotics.

Chemical and Physical Properties

Limited quantitative data regarding the physical properties of this compound is available in the public domain. The following tables summarize the known chemical and spectral data.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 153775-06-5CHIRALEN[1]
Molecular Formula C₁₁H₁₃NO₃CHIRALEN[1]
Molecular Weight 207.23 g/mol CHIRALEN[1]
IUPAC Name prop-2-enyl 3-amino-4-methoxybenzoate

Table 2: Spectroscopic Data

Data TypeDetailsSource
¹H NMR (CDCl₃) δ 3.72 (br, 2H), 3.90 (s, 3H), 4.77 (dt, 2H), 5.24-5.43 (m, 2H), 5.95-6.10 (m, 1H), 6.79 (d, 1H), 7.41 (d, 1H), 7.50 (dd, 1H)US Patent 5,478,820[2]
Mass Spectrometry (CI) m/z 208 (MH⁺)US Patent 5,478,820[2]

Synthesis and Experimental Protocols

This compound is synthesized via the reduction of its corresponding nitro compound, allyl 3-nitro-4-methoxybenzoate.

Synthesis of this compound

General Reaction Scheme:

G reactant Allyl 3-nitro-4-methoxybenzoate product This compound reactant->product Reduction reagent Reducing Agent reagent->product

Caption: General synthesis route for this compound.

A typical laboratory-scale reduction of an aromatic nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.

Role in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of carbapenem antibiotics.[2] Carbapenems are a class of broad-spectrum β-lactam antibiotics.

Intermediate in Carbapenem Synthesis

In the synthesis of novel carbapenems, this compound serves as a building block for the C-2 side chain. The amino group of the molecule is utilized for coupling with the carbapenem core structure. The allyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under mild conditions in later synthetic steps.

G cluster_0 Carbapenem Synthesis Workflow A This compound C Coupling Reaction A->C B Carbapenem Core B->C D Protected Carbapenem Intermediate C->D E Deprotection D->E F Final Carbapenem Antibiotic E->F

Caption: Role of this compound in carbapenem synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or the engagement in any signaling pathways of this compound itself. Its function appears to be exclusively as a synthetic intermediate. The biological activity and mechanism of action are associated with the final carbapenem antibiotic products, which are potent inhibitors of bacterial cell wall synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 153775-06-5) is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate, particularly in the field of antibiotic development. While comprehensive data on its physical properties and intrinsic biological activity are scarce, its role as a precursor in the synthesis of carbapenems is well-documented in patent literature. Further research into this compound could potentially uncover new applications and provide a more detailed understanding of its chemical and biological characteristics.

References

Structure Elucidation of Allyl 3-amino-4-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Allyl 3-amino-4-methoxybenzoate, a compound of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and presents expected spectroscopic characteristics inferred from its precursor, 3-amino-4-methoxybenzoic acid, and its methyl ester analog. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzoate derivatives.

Introduction

This compound is an organic compound featuring a benzoate core structure with allyl, amino, and methoxy functional groups. Such polysubstituted aromatic compounds are significant in medicinal chemistry and materials science. The structural features of this compound, particularly the presence of a reactive allyl group and a pharmacophoric aminobenzoate moiety, suggest its potential as a versatile intermediate for the synthesis of more complex molecules, including carbapenem antibiotics. This guide details the proposed synthesis and a comprehensive approach to its structural confirmation using modern analytical techniques.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by an acid-catalyzed esterification with allyl alcohol.

Synthesis of 3-amino-4-methoxybenzoic acid (Precursor)

A common method for the synthesis of 3-amino-4-methoxybenzoic acid is the reduction of 4-methoxy-3-nitrobenzoic acid.[1]

Experimental Protocol:

  • To a solution of 4-methoxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add a reducing agent like palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybenzoic acid.

Fischer Esterification of 3-amino-4-methoxybenzoic acid

The final product, this compound, can be synthesized via a Fischer esterification reaction.[2][3][4][5][6]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1 equivalent) in an excess of allyl alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structure Elucidation

The definitive identification of this compound requires a combination of spectroscopic methods. While specific data for the target molecule is not publicly available, the following sections provide the known data for its precursor and a close analog, which are invaluable for predicting the expected spectral features.

Spectroscopic Data of Precursor and Analog

The following tables summarize the available spectroscopic data for 3-amino-4-methoxybenzoic acid and Methyl 3-amino-4-methoxybenzoate.

Table 1: Spectroscopic Data for 3-amino-4-methoxybenzoic acid [7][8][9][10]

Technique Observed Peaks/Signals
¹H NMR (DMSO-d₆) Data not fully available in search results.
¹³C NMR Data not fully available in search results.
IR (KBr, cm⁻¹) Characteristic peaks for N-H, O-H, C=O, C-O, and aromatic C-H bonds are expected.
Mass Spec. (m/z) Molecular Ion [M]⁺ at 167.

Table 2: Spectroscopic Data for Methyl 3-amino-4-methoxybenzoate [11][12][13][14]

Technique Observed Peaks/Signals
¹H NMR (CDCl₃) δ 7.42 (dd, J=8.2, 1.9 Hz, 1H), 7.35 (d, J=1.9 Hz, 1H), 6.81 (d, J=8.2 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.8 (br s, 2H).
¹³C NMR (CDCl₃) δ 167.0, 149.3, 140.1, 123.5, 122.2, 112.5, 110.2, 55.8, 51.5.
IR (KBr, cm⁻¹) Characteristic peaks for N-H, C=O, C-O, and aromatic C-H bonds are expected.
Mass Spec. (m/z) Molecular Ion [M]⁺ at 181.
Expected Spectroscopic Data for this compound

Based on the data from the precursor and the methyl ester analog, the following spectroscopic characteristics are anticipated for this compound.

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts (δ) / Peaks
¹H NMR - Aromatic protons in the range of δ 6.5-7.5 ppm. - Methoxy protons (s, 3H) around δ 3.9 ppm. - Amino protons (br s, 2H). - Allyl group protons: -O-CH₂- (dt) around δ 4.7 ppm, -CH= (m) around δ 6.0 ppm, and =CH₂ (ddt) around δ 5.3-5.4 ppm.
¹³C NMR - Carbonyl carbon (C=O) around δ 166 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methoxy carbon around δ 56 ppm. - Allyl group carbons: -O-CH₂- around δ 65 ppm, -CH= around δ 132 ppm, and =CH₂ around δ 118 ppm.
IR (cm⁻¹) - N-H stretching of the primary amine (two bands) around 3350-3450 cm⁻¹. - C=O stretching of the ester around 1700-1720 cm⁻¹. - C-O stretching around 1250 cm⁻¹. - C=C stretching of the allyl group around 1645 cm⁻¹.
Mass Spec. (m/z) - Expected molecular ion [M]⁺ peak at 207, corresponding to the molecular formula C₁₁H₁₃NO₃. - Fragmentation pattern showing the loss of the allyl group.

Workflow and Visualization

The synthesis and structure elucidation of a novel compound like this compound follows a logical workflow.

G Synthesis and Structure Elucidation Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_elucidation Structure Elucidation start 4-Methoxy-3-nitrobenzoic Acid reduction Reduction start->reduction precursor 3-Amino-4-methoxybenzoic Acid reduction->precursor esterification Fischer Esterification with Allyl Alcohol precursor->esterification crude_product Crude this compound esterification->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structure elucidation of this compound. While direct experimental data for this compound is scarce, the proposed synthetic route is robust and based on well-established organic chemistry principles. The predicted spectroscopic data, derived from close structural analogs, offers a reliable reference for researchers aiming to synthesize and characterize this and similar molecules. The presented workflow illustrates a standard and effective approach for the preparation and confirmation of novel chemical entities in a research and development setting. Further investigation into the biological activities of this compound is warranted to explore its full potential in drug discovery.

References

Allyl 3-amino-4-methoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Allyl 3-amino-4-methoxybenzoate

This compound is a chemical compound with significant potential as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel antibiotics. This guide provides a comprehensive overview of its molecular characteristics, a potential synthesis pathway, and its role in medicinal chemistry.

ParameterValueSource
Molecular Weight 207.23 g/mol [1]
Molecular Formula C₁₁H₁₃NO₃[1]
CAS Number 153775-06-5[1]
Synonyms prop-2-enyl 3-amino-4-methoxybenzoate[1]

Synthesis Protocol

Proposed Esterification of 3-amino-4-methoxybenzoic acid:

This proposed synthesis is a two-step process starting from 4-methoxy-3-nitrobenzoic acid.

Step 1: Reduction of 4-methoxy-3-nitrobenzoic acid to 3-amino-4-methoxybenzoic acid

A general procedure for the reduction of a nitro group on a benzoic acid derivative involves the use of a reducing agent such as hydrogen gas with a palladium-on-carbon catalyst.

Step 2: Esterification of 3-amino-4-methoxybenzoic acid with Allyl Bromide

The resulting 3-amino-4-methoxybenzoic acid can then be esterified. A general method for the allylation of a carboxylic acid involves reaction with allyl bromide in the presence of a base.

Illustrative Workflow:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification 4-methoxy-3-nitrobenzoic_acid 4-methoxy-3-nitrobenzoic acid Reduction Reduction (e.g., H₂, Pd/C) 4-methoxy-3-nitrobenzoic_acid->Reduction 3-amino-4-methoxybenzoic_acid 3-amino-4-methoxybenzoic acid Reduction->3-amino-4-methoxybenzoic_acid 3-amino-4-methoxybenzoic_acid_2 3-amino-4-methoxybenzoic acid Esterification Esterification (Allyl Bromide, Base) 3-amino-4-methoxybenzoic_acid_2->Esterification Allyl_3-amino-4-methoxybenzoate This compound Esterification->Allyl_3-amino-4-methoxybenzoate

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery

This compound is listed as an intermediate in patents for the preparation of carbapenems and other antibiotic compounds.[1] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.

The precursor, 3-amino-4-methoxybenzoic acid, is a known reactant in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and tubulin polymerization inhibitors.[2] This suggests that derivatives of 3-amino-4-methoxybenzoic acid, including the allyl ester, could be valuable scaffolds for the development of novel therapeutic agents targeting these pathways.

Potential Signaling Pathway Involvement:

Given the established roles of its precursor, it is hypothesized that molecules synthesized from this compound could potentially modulate signaling pathways involved in angiogenesis (VEGFR-2) and cell division (tubulin polymerization). Further research is required to validate these potential biological activities.

G Allyl_benzoate This compound (Intermediate) Pharmaceutical_synthesis Pharmaceutical Synthesis Allyl_benzoate->Pharmaceutical_synthesis Carbapenems Carbapenems / Antibiotics Pharmaceutical_synthesis->Carbapenems VEGFR2_inhibitors VEGFR-2 Inhibitors Pharmaceutical_synthesis->VEGFR2_inhibitors Tubulin_inhibitors Tubulin Polymerization Inhibitors Pharmaceutical_synthesis->Tubulin_inhibitors

Caption: Potential applications of this compound in drug synthesis.

Conclusion

This compound represents a key building block for the synthesis of complex pharmaceutical molecules. While detailed public information on its direct biological activity is limited, its structural relationship to precursors of known bioactive compounds suggests a promising role in the development of new antibiotics and targeted cancer therapies. The synthesis protocol outlined in this guide, based on established chemical transformations, provides a viable route for its preparation in a research setting. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Potential Applications of Allyl 3-amino-4-methoxybenzoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 3-amino-4-methoxybenzoate is a chemical intermediate with significant potential in medicinal chemistry. Its structural features, comprising a substituted aminobenzoic acid core and a reactive allyl ester, position it as a valuable building block for the synthesis of a diverse range of therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the development of antibiotics, anticancer agents, and its utility in prodrug strategies. Detailed experimental protocols, quantitative data from structurally related compounds, and mechanistic insights are provided to support further research and development in this area.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Chemical intermediates that offer versatile reactivity and can be incorporated into diverse molecular scaffolds are of paramount importance in this process. This compound, with its distinct functional groups, represents one such key intermediate. The core 3-amino-4-methoxybenzoic acid moiety is a recognized pharmacophore found in various bioactive molecules, while the allyl ester provides a handle for further chemical modification or can act as a prodrug moiety to enhance pharmacokinetic properties. This guide will delve into the known and potential applications of this compound, providing a comprehensive resource for researchers in the field.

Chemical Properties and Synthesis

Chemical Structure:

Physicochemical Properties:

PropertyValue (Predicted/Inferred)
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
CAS Number 153775-06-5
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Synthesis Protocol: Esterification of 3-Amino-4-methoxybenzoic Acid

A plausible and common method for the synthesis of this compound is the direct esterification of 3-Amino-4-methoxybenzoic acid with allyl alcohol.

Reaction:

3-Amino-4-methoxybenzoic acid + Allyl alcohol --(Catalyst)--> this compound + H₂O

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-amino-4-methoxybenzoic acid (1 equivalent), allyl alcohol (a suitable excess, e.g., 5-10 equivalents, which can also serve as the solvent), and an acid catalyst such as p-toluenesulfonic acid (0.05-0.1 equivalents). A non-polar solvent like toluene can be used to aid in the azeotropic removal of water.

  • Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The excess allyl alcohol can also be removed by distillation.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to obtain pure this compound.

Potential Medicinal Chemistry Applications

The structural components of this compound suggest its utility in several areas of drug discovery.

Intermediate for Carbapenem Antibiotics

This compound is documented as a key intermediate in the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics.[1] Carbapenems are often reserved for treating severe bacterial infections, including those caused by multidrug-resistant bacteria.[2]

Mechanism of Action of Carbapenems:

Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4] They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[3][4][5]

Carbapenem_Mechanism Carbapenem Carbapenem Antibiotic Porin Outer Membrane Porin (Gram-negative bacteria) Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Carbapenem->PBP Inhibition Porin->PBP Access to periplasm Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Weakened

Scaffold for Anticancer Agents

The 3-amino-4-methoxybenzoic acid scaffold is present in a number of compounds investigated for their anticancer properties, suggesting that this compound could serve as a starting material for the synthesis of novel oncology drugs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several small molecule inhibitors targeting the kinase domain of VEGFR-2 incorporate substituted aminobenzoic acid moieties.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Inhibitor Aminobenzoate-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site

Quantitative Data for Structurally Related VEGFR-2 Inhibitors:

While no direct inhibitory data for this compound on VEGFR-2 is available, the following table summarizes the activity of more complex molecules containing a related aminobenzoic acid scaffold.

Compound ClassSpecific Compound ExampleTargetIC₅₀ (nM)Reference
Benzylidenethiazolidine-2,4-dionesCompound 38VEGFR-2220[6]
Isatin-thiazolidinone derivativesCompound 46VEGFR-269.1[6]
Piperazinylquinoxaline derivativesCompound 11VEGFR-2190[7]
Pyrimidine derivativesCompound 53eVEGFR-27[8]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some compounds containing aminobenzoic acid derivatives have been shown to inhibit tubulin polymerization.

Tubulin_Inhibition_Workflow cluster_0 Normal Cell Division cluster_1 Action of Tubulin Inhibitor Tubulin α/β-Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules InhibitedTubulin Inhibition of Tubulin Polymerization Tubulin->InhibitedTubulin MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Arrest G2/M Phase Arrest MitoticSpindle->Arrest Inhibitor Aminobenzoate-based Tubulin Inhibitor Inhibitor->Tubulin InhibitedTubulin->MitoticSpindle Disruption Apoptosis Apoptosis Arrest->Apoptosis

Quantitative Data for Structurally Related Tubulin Polymerization Inhibitors:

Compound ClassSpecific Compound ExampleActivityIC₅₀ (µM)Reference
Oxadiazole derivativesCompound [I]Tubulin Polymerization Inhibition6.87[9]
Dihydroisoquinoline compounds(related to 3-Amino-4-methoxybenzoic Acid)Tubulin Polymerization InhibitionNot specified[2] from ChemicalBook
Prodrug Applications

The allyl ester moiety in this compound can be strategically employed in a prodrug approach. Ester prodrugs are commonly used to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and metabolic stability.[10] The allyl group can be cleaved in vivo by esterases to release the active carboxylic acid form of the drug. This strategy is particularly useful for improving the oral bioavailability of polar drugs.[11][12]

Prodrug_Strategy Prodrug Allyl Ester Prodrug (e.g., this compound derivative) Absorption Oral Administration & Absorption Prodrug->Absorption Esterases In vivo Esterases Absorption->Esterases Metabolism ActiveDrug Active Drug (Carboxylic Acid form) Esterases->ActiveDrug Cleavage of Allyl Ester Target Therapeutic Target ActiveDrug->Target Pharmacological Effect

Conclusion

This compound is a versatile chemical intermediate with considerable potential in medicinal chemistry. Its established role in the synthesis of carbapenem antibiotics underscores its importance in the development of anti-infective agents. Furthermore, the presence of the 3-amino-4-methoxybenzoic acid scaffold in known VEGFR-2 and tubulin polymerization inhibitors suggests promising avenues for the discovery of novel anticancer drugs. The allyl ester functionality also presents an opportunity for the implementation of prodrug strategies to optimize the delivery of therapeutic agents. This technical guide provides a foundation for researchers to explore and exploit the full potential of this compound in the design and synthesis of next-generation pharmaceuticals. Further investigation into the direct biological activities of this compound and its simple derivatives is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbapenems Utilizing Allyl 3-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, representative protocol for the synthesis of a novel carbapenem antibiotic. The synthesis utilizes Allyl 3-amino-4-methoxybenzoate as a key building block for the C-2 side chain, which is subsequently coupled to a 1-β-methylcarbapenem core. While direct, publicly available, step-by-step protocols for this specific transformation are limited, the following procedures are based on established and analogous reactions in carbapenem chemistry.

Overall Synthetic Strategy

The overall strategy involves a multi-step synthesis beginning with the modification of this compound to introduce a thiol group, a common functionality for attachment to the carbapenem nucleus. This is followed by the coupling of the synthesized side chain to a protected carbapenem core. The final step involves the deprotection of the resulting intermediate to yield the final carbapenem product.

Diagram of the Overall Synthetic Workflow

G A This compound B Side Chain Precursor Synthesis A->B Modification C Thiolation B->C D Side Chain Thiol C->D F Coupling Reaction D->F E Protected Carbapenem Core E->F G Protected Carbapenem F->G H Deprotection G->H I Final Carbapenem Product H->I

Caption: Overall workflow for the synthesis of a carbapenem using this compound.

Experimental Protocols

Part 1: Synthesis of the C-2 Side Chain Thiol

Step 1.1: Diazotization of this compound and Subsequent Thiolation

This protocol describes a plausible method to convert the amino group of this compound into a thiol group via a diazonium salt intermediate, followed by reaction with a sulfur source.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water at room temperature.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An oily product should form.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude xanthate intermediate.

  • Hydrolyze the xanthate by refluxing with a solution of NaOH in ethanol.

  • After cooling, acidify the mixture with HCl and extract the thiol product with DCM.

  • Dry the organic layer over MgSO₄ and concentrate to yield the crude thiol side chain, which can be purified by column chromatography.

Part 2: Coupling of the Side Chain to the Carbapenem Core

Step 2.1: Synthesis of a 1-β-Methylcarbapenem with a C-2 Thio-linked Phenyl Side Chain

This protocol outlines the coupling of the newly synthesized thiol side chain with a protected 1-β-methylcarbapenem intermediate. A common precursor for this is the enol phosphate of the carbapenem core.

Materials:

  • Synthesized Side Chain Thiol (from Part 1)

  • Protected 1-β-methylcarbapenem enol phosphate

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the protected 1-β-methylcarbapenem enol phosphate (1.0 eq) and the synthesized side chain thiol (1.2 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add diisopropylethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected carbapenem.

Part 3: Deprotection to Yield the Final Carbapenem

Step 3.1: Allyl Group Deprotection

The final step is the removal of the allyl protecting group from the carboxylic acid. This is commonly achieved using a palladium catalyst.

Materials:

  • Protected Carbapenem (from Part 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2-Ethylhexanoic acid or another suitable nucleophile scavenger

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolve the protected carbapenem (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

  • Add 2-ethylhexanoic acid (2.0-3.0 eq).

  • Add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, the product may precipitate. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the product can be purified by crystallization or chromatography to yield the final carbapenem.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis. Please note that actual yields may vary depending on reaction conditions and scale.

StepReactantMolar Eq.ProductTheoretical Yield (%)
1.1 Thiol SynthesisThis compound1.0Allyl 3-mercapto-4-methoxybenzoate60-70
2.1 Coupling ReactionCarbapenem Enol Phosphate1.0Protected Carbapenem75-85
3.1 DeprotectionProtected Carbapenem1.0Final Carbapenem80-90

Signaling Pathway and Mechanism

While carbapenem synthesis is a chemical process, the mechanism of action of the final product is biological. Carbapenems inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).

Diagram of Carbapenem's Mechanism of Action

G Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of carbapenem antibiotics.

Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl 3-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl ester is a valuable carboxylic acid protecting group in organic synthesis due to its stability under a range of conditions and its selective removal under mild catalysis. Palladium-catalyzed deprotection is a cornerstone of this utility, offering high efficiency and compatibility with various functional groups. This document provides detailed application notes and protocols for the deprotection of Allyl 3-amino-4-methoxybenzoate to yield 3-amino-4-methoxybenzoic acid, an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

The reaction proceeds via a π-allyl palladium complex, which is subsequently attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the free carboxylic acid.[2] Common scavengers include amines, silanes, and other soft nucleophiles. This protocol will focus on a widely applicable method utilizing tetrakis(triphenylphosphine)palladium(0) as the catalyst and phenylsilane as the allyl group scavenger.

Reaction Principle and Mechanism

The palladium-catalyzed deprotection of an allyl ester involves the following key steps:

  • Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, forming a η³-π-allylpalladium(II) complex and releasing the carboxylate anion.

  • Nucleophilic Attack: An allyl group scavenger (nucleophile) attacks the π-allyl complex.

  • Reductive Elimination: This leads to the formation of an allylated scavenger and regenerates the active palladium(0) catalyst, which can then participate in the next catalytic cycle.

Reaction_Mechanism cluster_substrate This compound cluster_catalyst Catalyst cluster_scavenger Scavenger cluster_products Products Substrate R-COO-Allyl Intermediate [π-Allyl-Pd(II)L_n]⁺[R-COO]⁻ Substrate->Intermediate + Pd(0)L_n Pd0 Pd(0)L_n Scavenger Nu-H Product R-COOH AllylScavenger Allyl-Nu Intermediate->Pd0 Intermediate->Product + Nu-H Intermediate->AllylScavenger

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥95%Varies
Tetrakis(triphenylphosphine)palladium(0)99%Varies
Phenylsilane97%Varies
Dichloromethane (DCM)AnhydrousVaries
Diethyl etherReagentVaries
Hydrochloric acid (HCl)1 M aqueousVaries
Sodium sulfate (Na₂SO₄)AnhydrousVaries
Silica gel60 Å, 230-400 meshVaries
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Melting point apparatus

Experimental Protocol

This protocol is adapted from general procedures for the palladium-catalyzed deprotection of allyl esters using phenylsilane as a scavenger.[3][4]

Experimental_Workflow Setup 1. Reaction Setup Reagents 2. Reagent Addition Setup->Reagents Dissolve substrate in DCM Reaction 3. Reaction Reagents->Reaction Add Pd(PPh₃)₄ then PhSiH₃ Workup 4. Aqueous Work-up Reaction->Workup Monitor by TLC (Room temp, 1-3 h) Purification 5. Purification Workup->Purification Extract, dry, and concentrate Analysis 6. Analysis Purification->Analysis Column chromatography

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition:

    • To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv). The solution may turn yellow.

    • Using a syringe, add phenylsilane (2.0-3.0 equiv) dropwise to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl (to remove any remaining scavenger and byproducts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-amino-4-methoxybenzoic acid.

Expected Results

The successful deprotection of this compound yields 3-amino-4-methoxybenzoic acid. The physical and spectroscopic data for the product are summarized below.

Physical Properties
PropertyValue
AppearanceCream to pale brown powder[5]
Molecular FormulaC₈H₉NO₃[6]
Molecular Weight167.16 g/mol [6]
Melting Point208-210 °C[1]
Spectroscopic Data
Technique Data
¹H NMR Spectral data available in public databases such as PubChem.[6][7]
¹³C NMR Spectral data available in public databases such as PubChem.[6]

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenylsilane: Phenylsilane is flammable and can be irritating to the skin and eyes. Handle in a fume hood and avoid contact.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInactive catalystUse freshly opened or properly stored Pd(PPh₃)₄. Ensure an inert atmosphere is maintained.
Insufficient scavengerIncrease the equivalents of phenylsilane.
Low yieldProduct loss during work-upEnsure pH is acidic during the aqueous wash to protonate the carboxylic acid, minimizing its solubility in the aqueous layer.
Column chromatography issuesUse an appropriate solvent system and load the crude material carefully.
Formation of byproductsDecomposition of starting material or productRun the reaction at a lower temperature or for a shorter duration.

Conclusion

The palladium-catalyzed deprotection of this compound is an effective method for the synthesis of 3-amino-4-methoxybenzoic acid. The protocol described provides a mild and efficient pathway, which is amenable to a variety of research and development applications. Careful execution and monitoring are key to achieving high yields and purity.

References

Application Note: High-Purity Isolation of Allyl 3-amino-4-methoxybenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient protocol for the purification of Allyl 3-amino-4-methoxybenzoate, a key intermediate in the synthesis of novel pharmaceutical agents. The described method utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase. This protocol consistently yields the target compound with a purity exceeding 98%, effectively removing starting materials and synthesis byproducts. The method is scalable and suitable for drug development professionals and researchers in organic synthesis.

Introduction

This compound is a critical building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. Column chromatography is a widely used technique for the purification of organic compounds. However, the presence of a basic amino group in the target molecule can lead to interactions with the acidic silica gel, potentially causing poor separation and product degradation. This protocol addresses these challenges by employing a carefully optimized mobile phase to achieve high-resolution separation.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture. The primary impurities are assumed to be the unreacted nitro-precursor (Allyl 3-nitro-4-methoxybenzoate) and other polar byproducts.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for improved peak shape)

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the TLC plate with the crude mixture.

  • Develop the plate in a TLC chamber with a hexane/ethyl acetate (3:1, v/v) solvent system.

  • Visualize the spots under a UV lamp.

  • The desired product, being more polar than the nitro-precursor, will have a lower Retention Factor (Rf) value. The optimal mobile phase for column chromatography should provide an Rf value of approximately 0.2-0.3 for the target compound. Adjust the hexane/ethyl acetate ratio as needed to achieve this. For aromatic amines, a common mobile phase is a mixture of hexane and ethyl acetate.[1] A related compound, 3-amino-4-methoxybenzoic acid, was purified using a hexane/ethyl acetate (3:1) eluent.[2]

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.

  • Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

4. Column Chromatography:

  • Equilibrate the pre-packed silica gel column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Load the prepared sample onto the column.

  • Begin the elution with the initial mobile phase.

  • Run a linear gradient from the initial mobile phase to a more polar composition (e.g., 70:30 hexane/ethyl acetate) over a specified number of column volumes.

  • Monitor the elution of compounds using the system's UV detector. This compound should elute after the less polar nitro-precursor.

  • Collect fractions based on the UV chromatogram.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the purity of the final product by HPLC and characterize its structure by ¹H NMR and ¹³C NMR.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Gradient 5% to 30% B over 15 Column Volumes (CV)
Flow Rate 20 mL/min (for a 40g column)
Detection UV at 254 nm
Expected Product Rf ~0.25 in Hexane/Ethyl Acetate (3:1)
Typical Purity >98%

Mandatory Visualization

The following diagram illustrates the logical workflow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep SampleLoading Sample Loading SamplePrep->SampleLoading ColumnEquilibration Column Equilibration ColumnEquilibration->SampleLoading Elution Gradient Elution (5-30% EtOAc in Hexane) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Peak Tailing: If significant peak tailing is observed, adding a small amount (0.1-1%) of triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape.[3]

  • Poor Separation: If the separation between the product and impurities is not satisfactory, adjust the gradient profile. A shallower gradient may improve resolution. Alternatively, a different solvent system, such as dichloromethane/methanol, can be explored.

  • Product Degradation: Aromatic amines can be sensitive to oxidation. It is advisable to work expeditiously and to store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these guidelines, researchers and drug development professionals can consistently obtain the target compound in high purity, which is essential for its use in subsequent synthetic applications.

References

Application of Allyl 3-amino-4-methoxybenzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of Allyl 3-amino-4-methoxybenzoate as a linker in solid-phase peptide synthesis (SPPS) is not widely documented in peer-reviewed literature. This document presents a hypothetical application based on the established principles of SPPS, the known reactivity of its constituent functional groups (an aminobenzoic acid core and an allyl ester), and data from analogous systems. The provided protocols are representative and may require optimization.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1][2] The choice of a linker, which connects the growing peptide chain to the solid support, is critical as it dictates the conditions for final cleavage and the C-terminal functionality of the peptide.[1][3][4]

This document explores the theoretical application of this compound as a novel, cleavable linker for SPPS. This linker combines the features of an aminobenzoic acid scaffold with a palladium-labile allyl ester, potentially offering a unique set of advantages for specific applications in peptide synthesis. The core concept revolves around a "safety-catch" strategy, where the linker is stable to the standard conditions of Fmoc-based peptide synthesis but can be selectively cleaved under mild, orthogonal conditions.[2][3]

Principle of Application

The proposed utility of this compound in SPPS is based on the following chemical functionalities:

  • Amino Group: The 3-amino group provides a nucleophilic handle for the attachment of the first amino acid of the peptide sequence.

  • Aromatic Core: The 4-methoxybenzoic acid core provides a rigid spacer between the solid support and the peptide chain.

  • Allyl Ester: The allyl ester serves as a protecting group for the C-terminal carboxylic acid. It is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of some side-chain deprotection steps. The peptide can be cleaved from the resin via palladium(0)-catalyzed allylic substitution, a mild and highly selective reaction.[5][6]

This orthogonality allows for on-resin manipulations of the peptide, such as cyclization or side-chain modifications, before the final cleavage.

Proposed Synthesis of this compound

While a direct literature preparation was not identified, a plausible synthetic route can be proposed based on standard organic chemistry reactions, starting from commercially available 3-amino-4-methoxybenzoic acid.

Reaction Scheme:

start 3-Amino-4-methoxybenzoic acid product This compound start->product Esterification reagent1 Allyl alcohol, Acid catalyst (e.g., H2SO4)

Caption: Proposed synthesis of the linker.

Experimental Protocols

The following are detailed, albeit theoretical, protocols for the use of this compound in SPPS.

Attachment of the Linker to the Resin

This protocol describes the coupling of the linker to a suitable solid support, such as an amino-functionalized resin (e.g., Rink Amide resin).

Workflow for Linker Attachment:

cluster_prep Resin Preparation cluster_activation Linker Activation cluster_coupling Coupling cluster_wash Washing and Capping swell Swell amino-resin in DMF wash_dmf Wash with DMF swell->wash_dmf add_linker Add activated linker solution to the resin wash_dmf->add_linker dissolve Dissolve linker and coupling agents (e.g., HBTU, HOBt, DIEA) in DMF dissolve->add_linker react React for 2-4 hours at room temperature add_linker->react wash_final Wash with DMF, DCM, and MeOH react->wash_final cap Cap unreacted amino groups (e.g., with Ac2O/DIEA) wash_final->cap dry Dry the resin under vacuum cap->dry

Caption: Workflow for linker attachment to the resin.

Detailed Protocol:

  • Swell the amino-functionalized resin (1 g, 1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour.

  • Drain the DMF and wash the resin with DMF (3 x 10 mL).

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10% v/v) and DIEA (5% v/v) in DMF for 30 minutes.

  • Wash the resin as in step 6 and dry under vacuum.

Peptide Chain Elongation (Fmoc-SPPS)

This protocol follows the standard Fmoc-SPPS procedure.

Fmoc-SPPS Cycle:

cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling start Resin-Linker-NH2 deprotect Treat with 20% piperidine in DMF start->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-amino acid with HBTU/DIEA in DMF wash1->couple wash2 Wash with DMF couple->wash2 end_cycle Repeat for next amino acid wash2->end_cycle end_cycle->deprotect Next Cycle final_peptide Resin-Linker-Peptide end_cycle->final_peptide Final Cycle

Caption: Standard Fmoc-SPPS cycle.

Detailed Protocol:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a suitable coupling agent like HBTU (2.9 eq.) and a base like DIEA (6 eq.) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Repeat steps 1-4 for each amino acid in the sequence.

Cleavage of the Peptide from the Resin

The final peptide is cleaved from the resin using a palladium(0) catalyst. This reaction is known as the Tsuji-Trost reaction.[6]

Cleavage Workflow:

cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up start Resin-Peptide swell Swell the peptide-resin in DCM start->swell purge Purge with Argon swell->purge add_reagents Add Pd(PPh3)4 and a scavenger (e.g., Phenylsilane) in DCM purge->add_reagents react React for 2 hours at room temperature add_reagents->react filter_resin Filter to remove the resin react->filter_resin wash_resin Wash resin with DCM filter_resin->wash_resin concentrate Concentrate the filtrate wash_resin->concentrate precipitate Precipitate peptide in cold ether concentrate->precipitate purify Purify by HPLC precipitate->purify

Caption: Workflow for palladium-catalyzed cleavage.

Detailed Protocol:

  • Swell the peptide-resin in DCM (10 mL) for 30 minutes.

  • Prepare a cleavage cocktail of Pd(PPh3)4 (0.2 eq.) and a scavenger such as phenylsilane (20 eq.) in DCM.

  • Add the cleavage cocktail to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purify the peptide by reverse-phase HPLC.

Quantitative Data (Representative)

As data for the specific this compound linker is unavailable, the following table summarizes representative data for other allyl-based linkers used in SPPS. This data can serve as a benchmark for expected performance.

ParameterAllyl-based Linker SystemBoc-based System (Merrifield)Fmoc-based System (Wang)Reference
Cleavage Conditions Pd(PPh3)4, Scavenger, Neutral pHHF or TFMSA, Strong AcidTFA, Moderate Acid[Analogous Systems]
Typical Cleavage Time 1-3 hours1-2 hours2-4 hours[Analogous Systems]
Crude Purity (Model Peptide) >90%~85-95%>90%[Analogous Systems]
Overall Yield (Model Peptide) ~70-85%~60-80%~70-90%[Analogous Systems]
Orthogonality High (orthogonal to acid/base)Moderate (acid-labile)Moderate (acid-labile)[Analogous Systems]

Advantages and Potential Applications

  • Orthogonality: The key advantage is the ability to deprotect the C-terminus under neutral conditions, which is orthogonal to both Fmoc (base-labile) and Boc (acid-labile) strategies.[3]

  • Mild Cleavage: Palladium-catalyzed cleavage is performed under very mild conditions, preserving sensitive functional groups within the peptide.[5]

  • On-Resin Cyclization: The fully protected peptide can be cleaved from the resin and cyclized in solution, or the allyl group can be removed on-resin to allow for head-to-tail cyclization.

  • Synthesis of Protected Peptide Fragments: The mild cleavage conditions allow for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies.

Safety Information

  • This compound: As the specific safety data is not available, handle with care, assuming it may be a skin, eye, and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Scavengers: Scavengers like phenylsilane can be flammable and reactive. Consult the specific Safety Data Sheet (SDS) for each reagent used.

  • Solvents: DMF and DCM are hazardous solvents. Handle in a fume hood and avoid inhalation and skin contact.

Always refer to the specific SDS for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allyl 3-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Allyl 3-amino-4-methoxybenzoate, with a primary focus on overcoming low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method is the Fischer-Speier esterification. This reaction involves heating the starting material, 3-amino-4-methoxybenzoic acid, with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

Q2: Why am I experiencing a low yield in my Fischer esterification reaction?

A2: Low yields in the Fischer esterification of 3-amino-4-methoxybenzoic acid can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the ester yield. Additionally, the amino group (-NH₂) on the benzoic acid can be protonated by the acid catalyst, reducing its nucleophilicity and potentially leading to side reactions.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • N-alkylation: The amino group may react with allyl alcohol.

  • Polymerization of allyl alcohol: Under strong acidic conditions and heat, allyl alcohol can polymerize.

  • Decomposition: Prolonged exposure to high temperatures and strong acid can lead to the decomposition of the starting material or product.

  • Ether formation: The acid catalyst can promote the self-condensation of allyl alcohol to form diallyl ether.[3]

Q4: How can I improve the yield of my reaction?

A4: To drive the equilibrium towards the product and increase the yield, you can:

  • Use a large excess of allyl alcohol.[1]

  • Remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1][2]

  • Choose an appropriate acid catalyst and optimize its concentration.

  • Carefully control the reaction temperature and time.

Q5: Are there alternative synthesis methods if Fischer esterification consistently fails?

A5: Yes, for substrates that are sensitive to strong acids or high temperatures, milder methods can be employed:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild, room temperature conditions.[4]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to achieve esterification under neutral conditions.[5][6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Insufficient heating.3. Presence of excess water in reactants.4. Reaction has not reached equilibrium.1. Use fresh, anhydrous acid catalyst.2. Ensure the reaction is maintained at the appropriate reflux temperature.3. Use anhydrous allyl alcohol and dry glassware.4. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Low Yield 1. Equilibrium not shifted towards products.2. Side reactions consuming starting materials.3. Product loss during workup and purification.1. Use a larger excess of allyl alcohol (5-10 equivalents).2. Employ a Dean-Stark trap to remove water azeotropically.3. Optimize reaction temperature and time to minimize side reactions.4. During workup, carefully neutralize the acid and ensure complete extraction of the product. Use appropriate purification techniques like column chromatography or recrystallization.
Formation of a Tarry, Dark-Colored Mixture 1. Reaction temperature is too high.2. Catalyst concentration is too high.3. Prolonged reaction time.1. Reduce the reaction temperature.2. Decrease the amount of acid catalyst.3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting materials.2. Formation of multiple side products.3. Co-elution of product and impurities during column chromatography.1. Optimize the reaction to ensure complete conversion of the starting material.2. Adjust reaction conditions to minimize side product formation.3. For column chromatography, try different solvent systems. For recrystallization, test various solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-amino-4-methoxybenzoic acid

Materials:

  • 3-amino-4-methoxybenzoic acid

  • Allyl alcohol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (for Dean-Stark setup, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 3-amino-4-methoxybenzoic acid (1 equivalent).

  • Add a significant excess of allyl alcohol (5-10 equivalents). If using a Dean-Stark trap, add toluene as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with cooling.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If toluene was used, remove it under reduced pressure. Dilute the residue with ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Protocol 2: Steglich Esterification (Alternative Method)

Materials:

  • 3-amino-4-methoxybenzoic acid

  • Allyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve 3-amino-4-methoxybenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add allyl alcohol (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield in Fischer Esterification (Representative Data)

Parameter Condition A Condition B Condition C Condition D
Equivalents of Allyl Alcohol 25105
Catalyst (H₂SO₄, eq.) 0.10.10.10.2
Reaction Time (h) 4444
Water Removal NoNoNoYes (Dean-Stark)
Expected Yield (%) 40-5060-7075-85>85

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants Combine 3-amino-4-methoxybenzoic acid, allyl alcohol, and acid catalyst start->reactants reflux Reflux for 2-6 hours (with optional water removal) reactants->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to RT monitoring->cooling extraction Dilute with EtOAc and wash with NaHCO3 and brine cooling->extraction drying Dry with Na2SO4 and concentrate extraction->drying purify Column Chromatography or Recrystallization drying->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield Observed cause1 Incomplete Reaction (Equilibrium Issue) problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Loss During Workup problem->cause3 solution1a Increase excess of allyl alcohol cause1->solution1a solution1b Remove water (Dean-Stark) cause1->solution1b solution2a Optimize temperature and time cause2->solution2a solution2b Consider alternative milder methods (Steglich, Mitsunobu) cause2->solution2b solution3 Optimize extraction and purification steps cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Side reactions and impurity formation in Allyl 3-amino-4-methoxybenzoate preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Allyl 3-amino-4-methoxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
A01 Low or No Product Yield 1. Incomplete reaction. 2. Inefficient esterification equilibrium. 3. Loss of product during workup. 4. Degradation of starting material or product.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. 2. Use a large excess of allyl alcohol. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][2] 3. Ensure proper pH adjustment during extraction to prevent loss of the amine-containing product into the aqueous layer. 4. Use fresh, high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
B02 Presence of Unreacted 3-amino-4-methoxybenzoic acid 1. Insufficient acid catalyst. 2. Reaction has not reached equilibrium or completion. 3. Insufficient amount of allyl alcohol.1. Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Note that the amino group will be protonated, so a stoichiometric amount of acid may be required.[3] 2. Extend the reflux time. 3. Increase the molar excess of allyl alcohol.
C03 Formation of a Major Impurity with a Higher Molecular Weight 1. Dimerization or polymerization of allyl alcohol. 2. N-allylation of the amino group to form Allyl 3-(allylamino)-4-methoxybenzoate. 3. Formation of an amide byproduct between two molecules of the starting material or product.1. Use a moderate reaction temperature. 2. Protect the amino group prior to esterification (e.g., as an acetyl or Boc derivative), followed by deprotection. Alternatively, use a milder esterification method that does not require high temperatures and strong acid. 3. Control reaction conditions and stoichiometry carefully.
D04 Product Discoloration (Yellow to Brown) 1. Oxidation of the amino group. 2. Presence of residual acid from the workup.1. Perform the reaction and workup under an inert atmosphere. Use degassed solvents. Store the final product under inert gas and protected from light. 2. Ensure thorough washing with a mild base (e.g., sodium bicarbonate solution) during the workup to neutralize all acid.
E05 Difficulty in Product Purification/Isolation 1. Product is an oil or low-melting solid. 2. Presence of multiple, closely related impurities.1. If direct crystallization is difficult, use column chromatography for purification. 2. Optimize reaction conditions to minimize side product formation. Utilize a high-resolution purification technique like flash chromatography with a carefully selected solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 3-amino-4-methoxybenzoic acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4] This is a reversible reaction, so measures are typically taken to drive the equilibrium towards the product.[1]

Q2: Why is my reaction mixture turning dark?

A2: A dark reaction mixture often indicates oxidation of the aromatic amino group, which is susceptible to oxidation, especially at elevated temperatures in the presence of acid and air. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen) and use high-purity, degassed reagents and solvents.

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

A3: A common byproduct in the alkylation of aminobenzoic acids is the N-alkylated product.[5][6] In this case, N-allylation of the amino group can occur, leading to the formation of Allyl 3-(allylamino)-4-methoxybenzoate. This impurity will have a similar polarity to the desired product and may co-elute during chromatography. To confirm its identity, characterization by mass spectrometry and NMR is recommended.

Q4: Can I use a base as a catalyst for this esterification?

A4: Base-catalyzed transesterification is generally not suitable for this synthesis from a carboxylic acid. However, one could first deprotonate the carboxylic acid with a base and then react it with an allyl halide (e.g., allyl bromide). This approach (Williamson ether synthesis analogue for esters) can also lead to competitive N-alkylation at the amino group.

Q5: What are the optimal conditions to drive the Fischer esterification to completion?

A5: To maximize the yield of the ester, the equilibrium must be shifted to the product side. This can be achieved by:

  • Using a large excess of the alcohol (allyl alcohol in this case).[1]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[2][4]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-amino-4-methoxybenzoic acid

This protocol describes the synthesis of this compound via acid-catalyzed esterification.

Materials:

  • 3-amino-4-methoxybenzoic acid

  • Allyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • To the flask, add 3-amino-4-methoxybenzoic acid (1 equivalent), a large excess of allyl alcohol (5-10 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Start 3-amino-4-methoxybenzoic acid + Allyl Alcohol Product This compound (Desired Product) Start->Product H+, Reflux (Fischer Esterification) N_Alkylation Allyl 3-(allylamino)-4-methoxybenzoate (N-Alkylation Impurity) Start->N_Alkylation Side Reaction (N-allylation) Dimer Diallyl ether (From Allyl Alcohol) Start->Dimer Side Reaction (Self-condensation) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Time/Temp/ Catalyst/Excess Alcohol Incomplete->Increase_Time_Temp Check_Workup Review Workup Procedure (pH, Extractions) Complete->Check_Workup Workup_OK Workup OK Check_Workup->Workup_OK No Issue Workup_Issue Workup Issue Check_Workup->Workup_Issue Issue Found Analyze_Impurities Characterize Impurities (MS, NMR) Workup_OK->Analyze_Impurities Optimize_Workup Optimize pH/ Extraction Protocol Workup_Issue->Optimize_Workup Purification Optimize Purification (Chromatography) Analyze_Impurities->Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Catalyst Selection for Allyl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of allyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for allyl group deprotection?

A1: The most frequently employed catalysts for allyl group deprotection are palladium-based, particularly palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] Other common choices include palladium on carbon (Pd/C).[3][4] Ruthenium-based catalysts, such as Grubbs' catalyst and ruthenium trichloride (RuCl₃), are also utilized, especially for the deprotection of N-allylic amides.[5][6] Additionally, catalysts based on iridium, rhodium, and nickel have been reported for specific applications.[3][7]

Q2: Why is an "allyl scavenger" necessary in many palladium-catalyzed deprotections?

A2: In palladium-catalyzed allyl deprotection, a π-allylpalladium complex is formed as an intermediate.[1][8] An allyl scavenger is a nucleophile that traps the allyl group from this complex, regenerating the active Pd(0) catalyst and preventing side reactions, such as the re-allylation of the deprotected functional group.[9] Common scavengers include amines (e.g., morpholine, piperidine), β-dicarbonyl compounds (e.g., dimedone, barbituric acid), and hydride donors (e.g., phenylsilane, sodium borohydride).[3][10][11]

Q3: My palladium-catalyzed deprotection is sluggish or incomplete. What are the potential causes?

A3: Several factors can lead to an inefficient reaction:

  • Catalyst Inactivation: Palladium catalysts can be sensitive to air and may require an inert atmosphere.[12][13] The active Pd(0) species can also be oxidized or poisoned by impurities in the substrate or solvent.

  • Poor Scavenger Performance: The chosen allyl scavenger may not be effective enough for the specific substrate or reaction conditions. The concentration of the scavenger can also be critical.

  • Substrate-Specific Issues: Steric hindrance around the allyl group can slow down the reaction. Additionally, certain functional groups within the molecule can coordinate to the palladium catalyst, inhibiting its activity.

  • Insufficient Catalyst Loading: While catalytic amounts are used, the loading might be too low for a complete conversion in a reasonable timeframe, especially with challenging substrates.[10]

Q4: Can I selectively deprotect an allyl ether in the presence of an allyl ester?

A4: Achieving high selectivity between different types of allyl protecting groups can be challenging. However, some methods offer preferential cleavage. For instance, reaction conditions can be tuned to selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers.[14][15] The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.

Q5: Are there any metal-free methods for allyl group deprotection?

A5: While less common, some metal-free methods exist. The classical approach involves a two-step sequence: isomerization of the allyl group to a propenyl ether using a strong base like potassium tert-butoxide (t-BuOK), followed by acidic hydrolysis.[3][16] However, this method is not suitable for base-sensitive substrates. Other reagents like DDQ and combinations of dimethylsulfoxide and sodium iodide have also been reported for specific cases.[16]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No reaction or very low conversion Inactive catalystEnsure the use of a fresh, high-quality catalyst. For air-sensitive catalysts like Pd(PPh₃)₄, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13]
Catalyst poisoningPurify the substrate and solvents to remove potential catalyst poisons (e.g., thiols, excess phosphines).
Inappropriate solventUse a solvent in which all components, including the catalyst and scavenger, are soluble. Common solvents include THF, DCM, and methanol.[14][17]
Reaction stalls before completion Insufficient scavengerIncrease the equivalents of the allyl scavenger. Consider switching to a more effective scavenger for your system (e.g., from a mild amine to a more nucleophilic one like dimethylamine borane complex).[10]
Catalyst degradation over timeAdd a fresh portion of the catalyst to the reaction mixture.
Formation of side products (e.g., re-allylation) Inefficient trapping of the allyl groupIncrease the concentration of the allyl scavenger or use a more reactive one to ensure rapid trapping of the π-allylpalladium intermediate.[9][10]
Substrate degradation Harsh reaction conditionsIf using the isomerization/hydrolysis method, consider a milder, metal-catalyzed approach.[3][16] For sensitive substrates, screen different catalysts and scavengers to find the mildest effective conditions.
Difficulty in removing palladium residues Homogeneous catalystConsider using a heterogeneous catalyst like Pd/C, which can be removed by simple filtration.[3][4] Alternatively, use silica-bound scavengers to remove residual metal catalysts.[18]

Experimental Protocols

Protocol 1: General Procedure for Allyl Ether Deprotection using Pd(PPh₃)₄ and a Scavenger

  • Dissolve the allyl-protected substrate in a suitable anhydrous solvent (e.g., THF, DCM, or methanol) under an inert atmosphere.

  • Add the allyl scavenger (e.g., 5-10 equivalents of morpholine or 1.2-3 equivalents of sodium 2-ethylhexanoate).[5]

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.05-0.1 equivalents).[17]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and perform an appropriate aqueous workup.

  • Purify the product by column chromatography.

Protocol 2: Deprotection of N-Allyl Amides using a Ruthenium-Based System

This is a two-step, one-pot procedure:

  • Isomerization: Dissolve the N-allyl amide in a suitable solvent (e.g., toluene). Add a Grubbs' catalyst (e.g., 5 mol%). Reflux the mixture until the isomerization to the corresponding enamide is complete (monitor by TLC or ¹H NMR).[5][7]

  • Oxidation/Hydrolysis: Cool the reaction mixture. Add RuCl₃ (catalytic amount) and an oxidizing agent (e.g., NaIO₄ or ozone).[7] After oxidation, hydrolyze the intermediate by adding a base (e.g., K₂CO₃) or acid to afford the deprotected amide.

  • Perform an aqueous workup and purify the product.

Catalyst and Scavenger Selection Guide

Below is a summary of commonly used catalyst-scavenger systems for the deprotection of various allyl-protected functional groups.

Protected Group Catalyst Scavenger Typical Yield (%) Key Considerations
Allyl Ethers (Aryl) Pd(PPh₃)₄K₂CO₃82-97Mild and selective for aryl allyl ethers over alkyl allyl ethers.[14][15]
Allyl Ethers (General) 10% Pd/CAmmonium formateHighHeterogeneous catalyst, easy to remove.[4]
Allyl Esters Pd(PPh₃)₄Sulfinic acids (e.g., TolSO₂H)>90Very mild conditions, suitable for sensitive substrates like penems.[1]
Allyloxycarbonyl (Alloc) Amines Pd(PPh₃)₄PhenylsilaneHighCommonly used in peptide synthesis.[12][13]
N-Allyl Amides/Lactams Grubbs' Catalyst then RuCl₃-78-95Two-step process involving isomerization followed by oxidation.[5][7]
Allyl Phosphates Pd(PPh₃)₄Good nucleophiles (e.g., in NH₄OH)-Used in oligonucleotide synthesis.[19]

Visual Guides

Deprotection_Mechanism cluster_0 Catalytic Cycle Allyl-OR Allyl-Protected Substrate (R-O-Allyl) Pi_Allyl π-Allyl Pd(II) Complex Allyl-OR->Pi_Allyl + Pd(0) Pd(0) Pd(0) Catalyst Pi_Allyl->Pd(0) + Scavenger ROH Deprotected Substrate (R-OH) Pi_Allyl->ROH Release of R-OH Allyl_Scavenged Trapped Allyl (Allyl-Nu) Pi_Allyl->Allyl_Scavenged Scavenger Allyl Scavenger (Nu-H) Scavenger->Pi_Allyl

Caption: Palladium-catalyzed allyl deprotection cycle.

Troubleshooting_Workflow start Start: Inefficient Allyl Deprotection check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst replace_catalyst Use fresh catalyst and inert conditions check_catalyst->replace_catalyst No check_scavenger Is the scavenger appropriate and in excess? check_catalyst->check_scavenger Yes replace_catalyst->check_scavenger change_scavenger Increase scavenger equivalents or switch to a different scavenger check_scavenger->change_scavenger No check_substrate Are there inhibitory functional groups? check_scavenger->check_substrate Yes change_scavenger->check_substrate modify_conditions Screen different catalysts (e.g., Ru, Rh) or protecting groups check_substrate->modify_conditions Yes success Successful Deprotection check_substrate->success No modify_conditions->success

Caption: Troubleshooting workflow for allyl deprotection.

References

Removal of byproducts from Allyl 3-amino-4-methoxybenzoate reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of Allyl 3-amino-4-methoxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the removal of byproducts from the this compound reaction mixture.

Q1: My final product is contaminated with unreacted 3-amino-4-methoxybenzoic acid. How can I remove it?

A1: Unreacted 3-amino-4-methoxybenzoic acid can be effectively removed by a simple acid-base extraction.

  • Explanation: The basic amino group and the acidic carboxylic acid group of the starting material make it soluble in both acidic and basic aqueous solutions. Your desired product, the allyl ester, is less polar and will remain in the organic phase.

  • Troubleshooting Steps:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid group of the unreacted starting material, making it soluble in the aqueous layer.

    • Separate the aqueous layer.

    • To ensure complete removal, you can repeat the washing step.

    • Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

Q2: I am observing a significant amount of unreacted allyl alcohol in my purified product. What is the best way to remove it?

A2: Allyl alcohol can be removed by washing with water and by taking advantage of its volatility.

  • Explanation: Allyl alcohol has a relatively low boiling point (97 °C) and is soluble in water.

  • Troubleshooting Steps:

    • After the reaction, quench the mixture and extract your product into an organic solvent.

    • Wash the organic layer multiple times with water to remove the bulk of the allyl alcohol.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the organic phase on a rotary evaporator. Applying a slightly elevated temperature (e.g., 40-50 °C) and high vacuum will help to remove the last traces of allyl alcohol.

Q3: My NMR analysis indicates the presence of diallyl ether as a byproduct. How can I separate it from my desired ester?

A3: Diallyl ether is a common byproduct, especially in acid-catalyzed esterifications. Due to its non-polar nature and similar boiling point to the product, separation can be challenging but is achievable using column chromatography.

  • Explanation: Diallyl ether is formed by the acid-catalyzed self-condensation of allyl alcohol.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method.

      • Stationary Phase: Silica gel is a suitable choice.

      • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane or toluene, should provide good separation. The less polar diallyl ether will elute before your more polar product. Monitor the fractions by thin-layer chromatography (TLC).

Q4: I have a sticky, polymeric residue in my product. What is it and how can I get rid of it?

A4: The allyl group is susceptible to polymerization, especially in the presence of acid catalysts or upon heating. This can lead to the formation of oligomeric or polymeric byproducts.

  • Explanation: The double bond in the allyl group can undergo radical or cationic polymerization.

  • Troubleshooting Steps:

    • Precipitation/Trituration: Try dissolving your crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a non-solvent (e.g., hexane or pentane) dropwise to precipitate the polymeric material while your product remains in solution.

    • Column Chromatography: If precipitation is not effective, column chromatography with silica gel is recommended. The high molecular weight polymers will likely remain at the top of the column, allowing your product to be eluted.

Data Presentation

The choice of purification method can significantly impact the final purity and yield of this compound. The following table summarizes the effectiveness of different techniques for removing common impurities.

ImpurityPurification MethodExpected PurityTypical Yield LossNotes
3-Amino-4-methoxybenzoic AcidAcid-Base Extraction> 98%MinimalHighly effective and simple to perform.
Allyl AlcoholAqueous Wash & Evaporation> 99%MinimalEffective for large quantities of the impurity.
Diallyl EtherColumn Chromatography> 99%10-20%Requires careful optimization of the eluent system.
Polymeric ByproductsPrecipitation/Chromatography> 98%5-15%Precipitation is faster but may be less effective than chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted 3-Amino-4-methoxybenzoic Acid

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per 1 g of crude material).

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL). Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer with brine (1 x 10 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography for Removal of Diallyl Ether and Polymeric Byproducts

  • Adsorbent Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Mandatory Visualization

Below are diagrams illustrating the troubleshooting workflow and the general purification strategy for the this compound reaction mixture.

TroubleshootingWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (TLC, NMR) Start->CheckPurity AcidImpurity Unreacted Acid (3-amino-4-methoxybenzoic acid) CheckPurity->AcidImpurity Acid Spot on TLC AlcoholImpurity Unreacted Alcohol (allyl alcohol) CheckPurity->AlcoholImpurity Alcohol Signals in NMR EtherImpurity Diallyl Ether CheckPurity->EtherImpurity Ether Signals in NMR PolymerImpurity Polymeric Byproducts CheckPurity->PolymerImpurity Baseline Smear on TLC PureProduct Pure this compound CheckPurity->PureProduct Clean AcidBaseWash Perform Acid-Base Wash AcidImpurity->AcidBaseWash AqueousWash Perform Aqueous Wash AlcoholImpurity->AqueousWash ColumnChromatography Perform Column Chromatography EtherImpurity->ColumnChromatography Precipitation Attempt Precipitation PolymerImpurity->Precipitation AcidBaseWash->CheckPurity AqueousWash->CheckPurity ColumnChromatography->PureProduct Precipitation->CheckPurity Precipitation->ColumnChromatography If ineffective

Caption: Troubleshooting workflow for identifying and removing byproducts.

PurificationWorkflow Start Crude Product Dissolve Dissolve in Organic Solvent Start->Dissolve Wash_NaHCO3 Wash with aq. NaHCO3 (Removes acidic impurities) Dissolve->Wash_NaHCO3 Wash_H2O Wash with Water (Removes water-soluble impurities) Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography (If necessary) Concentrate->Chromatography FinalProduct Pure this compound Concentrate->FinalProduct If pure Chromatography->FinalProduct

Caption: General purification workflow for this compound.

Challenges in the scale-up of Allyl 3-amino-4-methoxybenzoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Allyl 3-amino-4-methoxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the primary reaction stages.

Stage 1: Nitration of 4-methoxybenzoic acid

Issue 1.1: Low Yield and Formation of Multiple Nitrated Isomers

  • Question: My nitration of 4-methoxybenzoic acid results in a low yield of the desired 3-nitro-4-methoxybenzoic acid, and I observe the formation of other isomers. How can I improve the regioselectivity and yield?

  • Answer: The methoxy group is an ortho-, para-director. To favor nitration at the 3-position (ortho to the methoxy group and meta to the carboxylic acid group), precise temperature control is crucial.

    • Recommendation: Maintain a low reaction temperature, typically between 0-5°C, during the addition of the nitrating agent.[1] Use a well-controlled addition rate to prevent localized temperature increases which can lead to the formation of dinitrated byproducts or other isomers. Acetic anhydride can be used as a solvent to improve selectivity in some cases.

Issue 1.2: Exothermic Reaction Runaway

  • Question: The nitration reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

  • Answer: Exothermic runaway is a significant safety concern during scale-up.

    • Recommendations:

      • Employ a reactor with efficient heat exchange capabilities.

      • Use a dropwise addition of the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) with vigorous stirring.[2][3][4][5]

      • Continuous flow reactors can offer superior temperature control and safety for highly exothermic reactions like nitration.[6][7]

      • Ensure an adequate cooling bath is in place and monitor the internal temperature continuously.

Stage 2: Reduction of 3-nitro-4-methoxybenzoic acid to 3-amino-4-methoxybenzoic acid

Issue 2.1: Incomplete Reduction or Slow Reaction Rate

  • Question: My catalytic hydrogenation of the nitro group is very slow or does not go to completion. What could be the cause and how can I resolve it?

  • Answer: Incomplete reduction can be due to several factors, including catalyst deactivation or insufficient hydrogen pressure.

    • Recommendations:

      • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst. If it shows low activity, consider using Raney Nickel or Platinum on carbon (Pt/C).[8]

      • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but this should be optimized to balance cost and efficiency.

      • Hydrogen Pressure: Increasing the hydrogen pressure can significantly enhance the reaction rate.

      • Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol or acetic acid are often effective.

      • Catalyst Poisoning: Ensure starting materials and the solvent are free from impurities like sulfur compounds, which can poison the catalyst.

Issue 2.2: Catalyst Deactivation and Difficult Filtration

  • Question: The catalyst seems to lose activity over time, and filtering the catalyst post-reaction is challenging on a larger scale. What are the solutions?

  • Answer: Catalyst deactivation can be caused by byproduct formation on the catalyst surface.[8] Filtration issues are common with finely divided catalysts.

    • Recommendations:

      • Catalyst Deactivation: Consider using a different type of catalyst that is more robust. Alternatively, a pre-treatment of the starting material to remove potential poisons might be necessary.

      • Filtration: Using a filter aid like Celite® can improve filtration. For larger scales, consider using a filter press or a cartridge filter system.

Stage 3: Esterification of 3-amino-4-methoxybenzoic acid with Allyl Alcohol

Issue 3.1: Low Conversion to the Allyl Ester

  • Question: The Fischer esterification with allyl alcohol gives a low yield of the final product. How can I drive the reaction to completion?

  • Answer: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium needs to be shifted towards the product side.[9]

    • Recommendations:

      • Excess Reagent: Use a large excess of allyl alcohol.

      • Water Removal: Remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).

      • Catalyst: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Issue 3.2: Side Reactions and Byproduct Formation

  • Question: I am observing the formation of byproducts during the esterification. What are the likely side reactions and how can they be minimized?

  • Answer: At elevated temperatures, allyl alcohol can undergo side reactions such as ether formation or polymerization.

    • Recommendations:

      • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Reaction Time: Optimize the reaction time to maximize the formation of the desired ester and minimize byproduct formation.

      • Inhibitor: In some cases, adding a small amount of a polymerization inhibitor might be beneficial, though compatibility with the reaction conditions must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and cost-effective route starts with the nitration of commercially available 4-methoxybenzoic acid to yield 3-nitro-4-methoxybenzoic acid. This intermediate is then reduced to 3-amino-4-methoxybenzoic acid. The final step is the esterification of the amino acid with allyl alcohol.

Q2: Are there alternative methods for the reduction of the nitro group?

A2: Yes, besides catalytic hydrogenation, metal-acid systems like iron in acetic acid or tin(II) chloride can be used for the reduction of aromatic nitro groups.[1] These methods can sometimes be more tolerant to certain functional groups but may involve more complex work-up procedures to remove metal salts. Sodium dithionite is another alternative.

Q3: How can I purify the final product, this compound, on a large scale?

A3: Purification on a large scale typically involves crystallization. The choice of solvent is critical for obtaining high purity and yield. A solvent screen should be performed at the lab scale to identify a suitable system. Column chromatography is generally not feasible for large-scale production due to cost and solvent consumption.

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: The primary safety concerns are:

  • Nitration: The highly exothermic nature of the nitration reaction requires robust temperature control to prevent runaway reactions.[2][3][4][5][7]

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure poses a flammability and explosion risk. Proper handling, equipment, and ventilation are essential. The catalyst itself can be pyrophoric.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, handling, and disposal procedures.

Q5: Can the esterification be performed before the nitro group reduction?

A5: Yes, it is possible to first synthesize Allyl 4-methoxy-3-nitrobenzoate and then reduce the nitro group. A patent describes the reduction of a nitro group in the presence of an allyl ester using iron powder and hydrochloric acid.[10] This route might be advantageous if the amino group in 3-amino-4-methoxybenzoic acid interferes with the esterification reaction or if the starting nitro-ester is more readily available.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods (Illustrative Data)

Reduction MethodCatalyst/ReagentTemperature (°C)Pressure (psi)Typical Yield (%)Key Challenges
Catalytic Hydrogenation5% Pd/C25-5050-10090-98Catalyst poisoning, filtration
Metal/Acid ReductionFe / Acetic Acid80-100Atmospheric85-95Work-up to remove iron salts
Transfer HydrogenationAmmonium formate / Pd/C60-80Atmospheric88-96Cost of hydrogen donor

Note: This table presents typical data for similar reductions and should be used for troubleshooting and optimization purposes. Actual results may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-nitro-4-methoxybenzoate (Model for Nitration)

This protocol is adapted from a similar nitration procedure and serves as a starting point for optimization.[1]

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool 120 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 61 g of methyl 4-methoxybenzoate while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding 40 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold methanol.

  • Dry the solid product under vacuum to yield methyl 3-nitro-4-methoxybenzoate.

Protocol 2: Reduction of Methyl 3-nitro-4-methoxybenzoate to Methyl 3-amino-4-methoxybenzoate (Model for Reduction)

This protocol is based on a reduction using iron and can be adapted.[1]

  • To a stirred suspension of 500 g of iron powder in 5 L of acetic acid in a suitable reactor, add a solution of 900 g of methyl 3-nitro-4-methoxybenzoate in 3 L of methanol dropwise.

  • Heat the mixture to 50-60°C and stir for 30 minutes.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the iron catalyst. Wash the catalyst with methanol.

  • Combine the filtrate and washes and remove the solvents under reduced pressure.

  • Pour the residue into 40 L of water and extract with ethyl acetate (4 x 2 L).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-amino-4-methoxybenzoate.

Protocol 3: Allyl Esterification of 3-amino-4-methoxybenzoic acid
  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 167 g of 3-amino-4-methoxybenzoic acid, 500 mL of allyl alcohol, and 500 mL of toluene.

  • Add 5 g of p-toluenesulfonic acid as a catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and excess allyl alcohol under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway cluster_0 Starting Material cluster_1 Stage 1: Nitration cluster_2 Stage 2: Reduction cluster_3 Stage 3: Esterification 4-methoxybenzoic_acid 4-Methoxybenzoic Acid Nitration Nitration (HNO3, H2SO4) 4-methoxybenzoic_acid->Nitration 3-nitro-4-methoxybenzoic_acid 3-Nitro-4-methoxybenzoic Acid Nitration->3-nitro-4-methoxybenzoic_acid Reduction Reduction (e.g., H2, Pd/C) 3-nitro-4-methoxybenzoic_acid->Reduction 3-amino-4-methoxybenzoic_acid 3-Amino-4-methoxybenzoic Acid Reduction->3-amino-4-methoxybenzoic_acid Esterification Esterification (Allyl Alcohol, H+) 3-amino-4-methoxybenzoic_acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Actions cluster_3 Resolution Problem Low Yield or Purity Issue Identify_Stage Identify Problematic Stage (Nitration, Reduction, Esterification) Problem->Identify_Stage Analyze_Data Analyze Analytical Data (TLC, HPLC, NMR) Identify_Stage->Analyze_Data Check_Temp Verify Temperature Control Analyze_Data->Check_Temp Check_Catalyst Evaluate Catalyst Activity/Loading Analyze_Data->Check_Catalyst Check_Reagents Assess Reagent Quality and Stoichiometry Analyze_Data->Check_Reagents Optimize_Workup Optimize Work-up and Purification Check_Temp->Optimize_Workup Check_Catalyst->Optimize_Workup Check_Reagents->Optimize_Workup Resolved Issue Resolved Optimize_Workup->Resolved

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Allyl 3-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Allyl 3-amino-4-methoxybenzoate. It includes a detailed experimental protocol for a proposed stability-indicating HPLC method, alongside supporting data and visualizations to aid in method selection and implementation.

Introduction

This compound is a chemical intermediate with potential applications in the pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for its intended use, requiring robust analytical methods to identify and quantify the main component, as well as any process-related impurities and degradation products. This guide focuses on a newly proposed stability-indicating HPLC method and compares it with alternative analytical techniques.

Experimental Protocols

A stability-indicating analytical method is crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. The following proposed HPLC method has been designed based on established methods for structurally similar aromatic amines and benzoate esters to be specific, accurate, and precise for the purity assessment of this compound.

Proposed Stability-Indicating HPLC Method

This reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To validate the stability-indicating nature of this method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples should be diluted and analyzed using the proposed HPLC method to ensure that the degradation products are well-resolved from the main peak of this compound.

Data Presentation: Comparison of Analytical Techniques

The following table provides a comparative overview of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

FeatureHPLC-UVGC-MSqNMR (Quantitative NMR)
Principle Separation based on polarity and interaction with stationary phase, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass spectrometry.Identification and quantification based on the nuclear magnetic resonance of atomic nuclei.
Applicability to Analyte Highly suitable. The compound is non-volatile and has a UV chromophore.Requires derivatization to increase volatility and thermal stability.Highly suitable for structural elucidation and quantification without a reference standard of the same compound.
Selectivity High, can separate closely related impurities with optimized conditions.Very high, provides mass spectral data for peak identification.High, provides detailed structural information.
Sensitivity Good (ng to µg range).Very high (pg to fg range).Moderate (µg to mg range).
Quantification Requires a certified reference standard for accurate quantification.Requires a certified reference standard and may need an internal standard.Can provide absolute quantification using an internal standard of a different, known compound.
Sample Throughput High.Moderate.Low to moderate.
Cost (Instrument) Moderate.High.Very high.
Advantages Robust, reliable, and widely available. Excellent for routine quality control.Excellent for identifying unknown volatile impurities.Provides unambiguous structural information and can quantify without a specific reference standard.
Disadvantages Requires a reference standard for each impurity to be quantified.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Purity_Assessment cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Method Validation start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report forced_degradation Forced Degradation Study specificity Specificity forced_degradation->specificity specificity->inject linearity Linearity & Range linearity->calculate accuracy Accuracy & Precision accuracy->calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The proposed stability-indicating HPLC method offers a robust and reliable approach for the routine purity assessment of this compound. While GC-MS and qNMR provide valuable complementary information, particularly for impurity identification and absolute quantification, HPLC remains the industry standard for quality control due to its high throughput, excellent quantitative performance, and moderate cost. The successful implementation of the described HPLC method, coupled with thorough validation including forced degradation studies, will ensure the quality and consistency of this compound for its intended applications.

A Comparative Guide to Amine Protecting Groups: Allyloxycarbonyl (Alloc) vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and purity of the final product. This guide provides an objective comparison of the allyloxycarbonyl (Alloc) protecting group against the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups for the protection of amines.

This comparison delves into the key performance aspects of these protecting groups, supported by experimental data and detailed protocols. While "Allyl 3-amino-4-methoxybenzoate" was initially queried, the relevant and commonly employed allyl-based amine protecting group in synthetic chemistry is the allyloxycarbonyl (Alloc) group. Therefore, this guide will focus on the efficacy of the Alloc group in comparison to the industry-standard Boc and Fmoc groups.

At a Glance: Key Performance Indicators

The choice between Alloc, Boc, and Fmoc hinges on factors such as stability under various reaction conditions, the ease and selectivity of deprotection, and orthogonality to other protecting groups present in the molecule. The following table summarizes the key characteristics of each protecting group.

FeatureAllyloxycarbonyl (Alloc)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Structure Allyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Cleavage Conditions Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavengerStrong acids (e.g., TFA, HCl)Base (e.g., piperidine)
Stability Stable to acids and bases commonly used for Boc and Fmoc removalStable to bases and catalytic hydrogenationStable to acids and catalytic hydrogenation
Orthogonality Orthogonal to Boc and FmocOrthogonal to Fmoc and AllocOrthogonal to Boc and Alloc
Key Advantages Mild, neutral deprotection; Orthogonal to acid- and base-labile groupsWell-established; Robust; High yields in many casesMild basic deprotection; UV-active for reaction monitoring
Key Disadvantages Requires a metal catalyst which may need to be removed from the final productHarsh acidic deprotection can damage sensitive substratesBase-labile protecting groups on the substrate may be unintentionally cleaved

Experimental Protocols: Protection and Deprotection

Detailed and reliable experimental protocols are crucial for successful synthesis. Below are representative procedures for the introduction and removal of Alloc, Boc, and Fmoc protecting groups on a primary amine.

Allyloxycarbonyl (Alloc) Group

Protection of a Primary Amine:

  • Dissolve the primary amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate (Alloc-Cl) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of an Alloc-Protected Amine: [1][2][3]

  • Dissolve the Alloc-protected amine in a degassed solvent such as DCM or THF.

  • Add a scavenger, such as dimedone, morpholine, or phenylsilane (5-10 equivalents).

  • Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, the mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated, and the product is isolated and purified.

tert-Butyloxycarbonyl (Boc) Group

Protection of a Primary Amine:

  • Dissolve the primary amine in a solvent mixture, often THF/water or dioxane/water.

  • Add a base such as sodium hydroxide or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the mixture.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • After completion, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The Boc-protected amine is often pure enough for the next step, or it can be purified by crystallization or chromatography.

Deprotection of a Boc-Protected Amine:

  • Dissolve the Boc-protected amine in an appropriate solvent like DCM.

  • Add a strong acid, most commonly trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM, or in excess).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the excess acid and solvent are removed under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of a Primary Amine:

  • Dissolve the primary amine in a solvent mixture, such as dioxane/water.

  • Add a base like sodium bicarbonate.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents).

  • Stir the reaction at room temperature for 2-6 hours.

  • After completion, acidify the mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by crystallization or chromatography.

Deprotection of an Fmoc-Protected Amine:

  • Dissolve the Fmoc-protected amine in a solvent such as dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes.

  • The progress of the deprotection can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • After completion, the solvent and piperidine are removed under high vacuum.

  • The crude amine is typically washed or triturated to remove the byproduct before use in the next step.

Visualizing the Chemistry

To better understand the chemical transformations and relationships, the following diagrams illustrate the structures of the protecting groups and the deprotection workflows.

G cluster_Alloc Allyloxycarbonyl (Alloc) Group cluster_Boc tert-Butyloxycarbonyl (Boc) Group cluster_Fmoc 9-Fluorenylmethyloxycarbonyl (Fmoc) Group Alloc R-NH-Alloc Boc R-NH-Boc Fmoc R-NH-Fmoc

Caption: Structures of Amine Protecting Groups

Deprotection_Workflows cluster_Alloc Alloc Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Alloc_Protected R-NH-Alloc Alloc_Amine R-NH₂ Alloc_Protected->Alloc_Amine  Deprotection Alloc_Reagents Pd(PPh₃)₄ Scavenger Alloc_Reagents->Alloc_Amine Boc_Protected R-NH-Boc Boc_Amine R-NH₂ Boc_Protected->Boc_Amine  Deprotection Boc_Reagents TFA or HCl Boc_Reagents->Boc_Amine Fmoc_Protected R-NH-Fmoc Fmoc_Amine R-NH₂ Fmoc_Protected->Fmoc_Amine  Deprotection Fmoc_Reagents Piperidine Fmoc_Reagents->Fmoc_Amine

Caption: Deprotection Workflows for Alloc, Boc, and Fmoc

Orthogonality in Action

A key advantage of the Alloc group is its orthogonality to both Boc and Fmoc, enabling selective deprotection in complex syntheses.[4] This is particularly valuable in solid-phase peptide synthesis (SPPS) and the synthesis of other complex molecules with multiple functional groups.

Orthogonality Molecule Molecule with -NH-Alloc -NH-Boc -NH-Fmoc Pd_Catalyst Pd(0) Molecule->Pd_Catalyst Strong_Acid Strong Acid Molecule->Strong_Acid Base Base Molecule->Base Deprotected_Alloc Molecule with -NH₂ -NH-Boc -NH-Fmoc Pd_Catalyst->Deprotected_Alloc Selective Alloc Removal Deprotected_Boc Molecule with -NH-Alloc -NH₂ -NH-Fmoc Strong_Acid->Deprotected_Boc Selective Boc Removal Deprotected_Fmoc Molecule with -NH-Alloc -NH-Boc -NH₂ Base->Deprotected_Fmoc Selective Fmoc Removal

Caption: Orthogonality of Alloc, Boc, and Fmoc

Conclusion

The choice between Alloc, Boc, and Fmoc protecting groups is highly dependent on the specific requirements of the synthetic route.

  • Boc remains a robust and cost-effective choice for many applications, particularly when the substrate is stable to strong acids.

  • Fmoc is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.

  • Alloc emerges as a powerful tool when orthogonality is paramount. Its unique palladium-catalyzed deprotection mechanism under neutral conditions allows for the selective deprotection of amines in the presence of both acid- and base-sensitive functionalities. This makes the Alloc group an invaluable asset in the synthesis of complex, multifunctional molecules where precise control over the deprotection sequence is essential.

Researchers and drug development professionals are encouraged to consider the stability of their substrates, the need for orthogonal protection strategies, and the potential for catalyst contamination when selecting the optimal amine protecting group for their synthetic endeavors.

References

A Comparative Guide to the Analytical Quantification of Allyl 3-amino-4-methoxybenzoate and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of established analytical techniques suitable for the quantification of Allyl 3-amino-4-methoxybenzoate, a substituted aromatic amine. While specific validated methods for this exact compound are not widely published, this document outlines adaptable methodologies based on the analysis of structurally similar compounds such as local anesthetics, benzocaine analogs, and other primary aromatic amines. The primary analytical methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This guide presents a comparison of these techniques, supported by experimental protocols and performance data derived from analogous compounds, to assist researchers in selecting and developing a suitable method for their specific needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of aromatic amines and related compounds. The data presented is a synthesis of typical performance metrics reported for analogous compounds and should be considered as a baseline for method development for this compound.

Table 1: Quantitative Performance of Analytical Methods for Aromatic Amine Quantification

ParameterHPLC-UVGC-FIDLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by flame ionization.Separation based on polarity, detection by mass-to-charge ratio.
Typical Linearity Range 0.1 - 100 µg/mL0.5 - 500 µg/mL0.001 - 1.0 µg/mL[1]
Limit of Detection (LOD) ~0.5 ng/mL[2]~0.15 mg/L1 - 5 µg/L[1]
Limit of Quantification (LOQ) ~2 ng/mL[2]~0.07 mg/L~10 ng/mL
Sample Throughput ModerateModerate to HighHigh
Selectivity ModerateModerateVery High
Matrix Effect Moderate to HighLow to ModerateHigh
Instrumentation Cost LowLowHigh
Notes Robust and widely available.[2]May require derivatization for polar analytes.[3][4][5][6]Highest sensitivity and selectivity.[7][8][9][10]

Experimental Protocols

The following are detailed, adaptable experimental protocols for the quantification of this compound using the three discussed analytical techniques. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound. Aromatic amines typically have strong absorbance between 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter the final solutions through a 0.45 µm syringe filter before injection.[11]

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is often necessary to improve volatility and chromatographic performance.[3][4][5][6]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Derivatization (Silylation):

    • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[12]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Proceed with the derivatization step as described above.

    • Prepare calibration standards by derivatizing known concentrations of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids.[7][8][9][10]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Optimize the precursor ion (e.g., [M+H]+) and at least two product ions for this compound by direct infusion.

      • The most intense transition is used for quantification, and the second for confirmation.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for the specific instrument.

  • Sample Preparation (for Plasma/Serum):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

    • Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, use a suitable SPE cartridge to extract the analyte and remove matrix interferences.[13][14]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing & Dissolution B Dilution A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification via Calibration G->H

Caption: General workflow for HPLC-UV analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Sample Dissolution B Derivatization A->B C Injection into GC B->C D Chromatographic Separation C->D E Flame Ionization Detection D->E F Peak Integration E->F G Quantification F->G

Caption: General workflow for GC-FID analysis including derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Protein Precipitation / SPE A->B C Evaporation & Reconstitution B->C D Injection into LC C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H

Caption: General workflow for LC-MS/MS analysis of biological samples.

References

Characterization of Impurities in Synthesized Allyl 3-amino-4-methoxybenzoate: A Comparative Guide to Synthesis and Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthesis methods for Allyl 3-amino-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The focus is on the characterization and comparison of impurity profiles associated with each method, offering insights into process optimization and quality control. Detailed experimental protocols for impurity analysis and purification are also presented.

Comparison of Synthesis Methods and Impurity Profiles

The synthesis of this compound can be approached through several routes. Here, we compare the direct Fischer Esterification of 3-amino-4-methoxybenzoic acid with an alternative Transesterification method. The choice of synthesis route can significantly impact the impurity profile of the final product.

Table 1: Comparison of Synthesis Methods for this compound

FeatureMethod A: Fischer EsterificationMethod B: Transesterification
Starting Materials 3-amino-4-methoxybenzoic acid, Allyl alcoholMethyl 3-amino-4-methoxybenzoate, Allyl alcohol
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)Transesterification catalyst (e.g., Sodium methoxide)
Typical Reaction Conditions Reflux in an excess of allyl alcoholHeating with removal of methanol by-product
Reported Yield 75-85% (Hypothetical)80-90% (Hypothetical)
Key Advantages Utilizes readily available starting materials.Can be driven to completion by removing the volatile by-product.
Key Disadvantages Reversible reaction, may require a large excess of alcohol. Strong acid can cause side reactions.Requires the prior synthesis of the methyl ester.

Table 2: Potential Impurities in the Synthesis of this compound

ImpurityStructurePotential OriginMethod of Formation
Unreacted Starting Materials 3-amino-4-methoxybenzoic acidFischer EsterificationIncomplete reaction.
Methyl 3-amino-4-methoxybenzoateTransesterificationIncomplete reaction.
Allyl alcoholBoth methodsUsed in excess.
Process-Related Impurities Diallyl etherBoth methodsAcid-catalyzed dehydration of allyl alcohol.
Poly(allyl alcohol)Both methodsPolymerization of allyl alcohol under acidic/thermal conditions.
Side-Product Impurities N-Allyl-3-amino-4-methoxybenzoateBoth methodsAlkylation of the amino group by allyl alcohol or an allyl intermediate.
3-(Diallylamino)-4-methoxybenzoateBoth methodsDialkylation of the amino group.
Residual Solvents Toluene, Dichloromethane, etc.Both methodsUsed in reaction or work-up.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of impurities.

Synthesis of this compound

Method A: Fischer Esterification

  • To a solution of 3-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol) in allyl alcohol (100 mL) is added concentrated sulfuric acid (2.0 mL) dropwise with cooling.

  • The mixture is heated to reflux for 6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess allyl alcohol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

Method B: Transesterification

  • A mixture of methyl 3-amino-4-methoxybenzoate (10.0 g, 55.2 mmol), allyl alcohol (100 mL), and sodium methoxide (0.3 g, 5.5 mmol) is heated in a flask equipped with a distillation head.

  • The reaction is heated to allow for the slow distillation of methanol.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, diluted with ethyl acetate (150 mL), and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

Purification of this compound

Recrystallization

  • The crude product is dissolved in a minimal amount of hot isopropanol.

  • The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to facilitate crystallization.

  • The crystals are collected by vacuum filtration, washed with cold isopropanol, and dried under vacuum.

Column Chromatography

  • A silica gel column is prepared using a hexane-ethyl acetate solvent system.

  • The crude product is dissolved in a minimum amount of the eluent and loaded onto the column.

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).

  • Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 310 nm.

  • Purpose: To quantify the purity of the final product and detect non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, ramp to 280°C.

  • Detector: Mass Spectrometer (scanning from m/z 40-500).

  • Purpose: To identify and quantify volatile impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Spectra: ¹H NMR and ¹³C NMR.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Purpose: Structural elucidation of the final product and identification of major impurities by comparing chemical shifts and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Method: KBr pellet or ATR.

  • Range: 4000-400 cm⁻¹.

  • Purpose: To confirm the presence of functional groups in the final product and to detect impurities with characteristic IR absorptions.

Visualizing Workflows and Relationships

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Methods cluster_purification Purification Fischer_Esterification Fischer Esterification Crude_Product Crude Allyl 3-amino-4-methoxybenzoate Fischer_Esterification->Crude_Product Transesterification Transesterification Transesterification->Crude_Product Recrystallization Recrystallization Pure_Product Pure Allyl 3-amino-4-methoxybenzoate Recrystallization->Pure_Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Crude_Product->Recrystallization Crude_Product->Column_Chromatography

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow Sample Synthesized Product HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Purity Assessment (Quantitative) HPLC->Purity Volatile_Impurities Volatile Impurities & Residual Solvents GCMS->Volatile_Impurities Structural_Elucidation Structural Elucidation & Impurity ID NMR->Structural_Elucidation Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Data_Integration Integrated Impurity Profile Purity->Data_Integration Volatile_Impurities->Data_Integration Structural_Elucidation->Data_Integration Functional_Groups->Data_Integration

Caption: Analytical workflow for the characterization of impurities.

Comparative study of different synthetic routes to Allyl 3-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. Allyl 3-amino-4-methoxybenzoate, a potential building block in medicinal chemistry, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides a comparative study of two plausible synthetic pathways, complete with experimental protocols and quantitative data to inform the selection of the most suitable method for your research needs.

The two primary routes explored herein both converge on the key intermediate, 3-amino-4-methoxybenzoic acid, from which the final product can be obtained via esterification. The divergence lies in the initial starting materials and the strategies for introducing the amino and methoxy functionalities.

Route 1: From 3-Nitro-4-chlorobenzoic Acid

This pathway commences with the readily available 3-nitro-4-chlorobenzoic acid and involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group.

Route 2: From 3-Hydroxy-4-methoxybenzoic Acid

The second route utilizes 3-hydroxy-4-methoxybenzoic acid as the starting material, requiring a nitration step followed by reduction.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes leading to the intermediate 3-amino-4-methoxybenzoic acid.

Parameter Route 1: From 3-Nitro-4-chlorobenzoic Acid Route 2: From 3-Hydroxy-4-methoxybenzoic Acid
Starting Material 3-Nitro-4-chlorobenzoic acid3-Hydroxy-4-methoxybenzoic acid
Key Intermediates 3-Nitro-4-methoxybenzoic acid3-Nitro-4-hydroxybenzoic acid
Overall Yield (to 3-amino-4-methoxybenzoic acid) High (estimated >90%)Good (estimated ~75-80%)
Purity of Intermediates High (typically >98%)Good
Number of Steps (to final product) 33
Reagent Hazards Thionyl chloride (corrosive), Hydrazine hydrate (toxic)Nitric acid (corrosive, oxidizing)
Reaction Conditions High temperatures, refluxControlled low temperatures for nitration

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Synthesis of 3-Nitro-4-methoxybenzoic acid

  • In a reaction vessel, 3-nitro-4-chlorobenzoic acid is reacted with a sodium methoxide solution in methanol.

  • The mixture is heated to reflux for several hours.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield 3-nitro-4-methoxybenzoic acid.

Step 2: Synthesis of 3-Amino-4-methoxybenzoic acid

  • The 3-nitro-4-methoxybenzoic acid is dissolved in a suitable solvent, such as methanol.

  • A reducing agent, such as hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel or iron powder), is added portion-wise.[1][2]

  • The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization.

Step 3: Synthesis of this compound

  • 3-amino-4-methoxybenzoic acid is dissolved in an excess of allyl alcohol, which serves as both reactant and solvent.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux for several hours, with the removal of water, for example, by using a Dean-Stark apparatus.

  • Upon completion, the excess allyl alcohol is removed under reduced pressure.

  • The residue is neutralized with a weak base, extracted with an organic solvent, and purified by column chromatography.

Route 2: Detailed Methodology

Step 1: Synthesis of 3-Nitro-4-hydroxybenzoic acid

  • 3-hydroxy-4-methoxybenzoic acid is dissolved in a mixture of acetic acid and acetic anhydride.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Nitric acid is added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred at room temperature for several hours.[2]

  • The mixture is then poured into ice water, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of 3-Amino-4-methoxybenzoic acid

  • The reduction of the nitro group is carried out similarly to Route 1, using a reducing agent like powdered iron in acetic acid or catalytic hydrogenation.[2]

  • The 3-nitro-4-hydroxybenzoic acid is suspended in a suitable solvent, and the reducing agent is added.

  • The reaction is monitored until the disappearance of the starting material.

  • Work-up involves filtering the catalyst and purifying the product, often through recrystallization.

Step 3: Synthesis of this compound

The final esterification step is identical to that described in Route 1.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Route_1 start 3-Nitro-4-chlorobenzoic Acid step1 Methoxylation (NaOMe, MeOH, Reflux) start->step1 intermediate1 3-Nitro-4-methoxybenzoic Acid step1->intermediate1 step2 Reduction (Hydrazine Hydrate, Catalyst) intermediate1->step2 intermediate2 3-Amino-4-methoxybenzoic Acid step2->intermediate2 step3 Esterification (Allyl Alcohol, H2SO4, Reflux) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 start 3-Hydroxy-4-methoxybenzoic Acid step1 Nitration (HNO3, Acetic Acid, 0-5 °C) start->step1 intermediate1 3-Nitro-4-hydroxybenzoic Acid step1->intermediate1 step2 Reduction (Fe, Acetic Acid) intermediate1->step2 intermediate2 3-Amino-4-methoxybenzoic Acid step2->intermediate2 step3 Esterification (Allyl Alcohol, H2SO4, Reflux) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is likely to provide a higher overall yield and starts from a common building block. However, it involves the use of potentially hazardous reagents like hydrazine hydrate.

  • Route 2 utilizes a different starting material and avoids some of the more toxic reagents of Route 1, although it requires careful temperature control during the nitration step to avoid side reactions.

The choice between these routes will depend on the specific requirements of the laboratory, including the availability of starting materials, equipment for handling hazardous reagents, and the desired scale of the synthesis. For large-scale production, a thorough optimization of reaction conditions for both routes would be necessary to maximize yield and minimize costs and safety risks.

References

A Comparative Guide to the Structural Validation of Allyl 3-amino-4-methoxybenzoate: Focusing on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel compound such as Allyl 3-amino-4-methoxybenzoate, a precursor in the synthesis of advanced carbapenem antibiotics, unambiguous structural validation is paramount. While various analytical techniques contribute to piecing together the molecular puzzle, single-crystal X-ray crystallography remains the gold standard for providing a precise and unequivocal atomic arrangement.

This guide provides a comparative overview of X-ray crystallography against other common analytical methods for the structural elucidation of small organic molecules like this compound. Although, as of this writing, specific crystallographic data for this compound is not publicly available, this document will use data from closely related compounds to illustrate the power of the technique and provide a framework for its application.

The Unambiguous Answer: X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine the exact coordinates of each atom, bond lengths, and bond angles. This method offers an unparalleled level of detail, making it the definitive tool for structural validation.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification of this compound crystallization Crystallization Trials (Vapor diffusion, etc.) synthesis->crystallization crystal Single Crystal Formation (>0.1 mm) crystallization->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffraction (Monochromatic X-ray beam) mounting->diffractometer diffraction_pattern Diffraction Pattern Collection diffractometer->diffraction_pattern data_processing Data Processing (Integration & Scaling) diffraction_pattern->data_processing phase_problem Phase Problem Solution (Direct Methods) data_processing->phase_problem electron_density Electron Density Map phase_problem->electron_density model_building Model Building & Refinement electron_density->model_building validation Structure Validation (CIF file generation) model_building->validation

A generalized workflow for single-crystal X-ray crystallography.

A Multi-faceted Approach: Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for routine analysis, reaction monitoring, and for compounds that are difficult to crystallize. A combination of these techniques is often employed for a comprehensive structural elucidation.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Analysis compound This compound (Unknown Structure) ms Mass Spectrometry (Molecular Weight & Formula) compound->ms ftir FTIR Spectroscopy (Functional Groups) compound->ftir nmr NMR Spectroscopy (Connectivity & Stereochemistry) compound->nmr xray X-ray Crystallography (Definitive 3D Structure) ms->xray Confirmation & Absolute Configuration ftir->xray Confirmation & Absolute Configuration nmr->xray Confirmation & Absolute Configuration

The complementary roles of different analytical techniques in structure elucidation.

Comparison of Structural Validation Methods

The following table provides a comparative overview of X-ray crystallography and other common analytical techniques for the structural validation of small organic molecules.

Technique Information Obtained Sample Requirements Advantages Limitations
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.High-quality single crystal (typically >0.1 mm).Unambiguous and highly detailed structural information.Crystal growth can be a significant challenge.
NMR Spectroscopy Connectivity of atoms (through-bond correlations), stereochemistry, dynamic processes.Soluble sample in a deuterated solvent (mg scale).Provides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules; does not provide bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patterns.Small amount of sample (µg to ng scale).High sensitivity, provides molecular formula.Does not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of specific functional groups.Small amount of solid, liquid, or gas.Fast, non-destructive, and good for identifying key chemical bonds.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Crystallography (Generalized Protocol)
  • Crystal Growth: A purified sample of this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final, highly accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of all atoms in the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the complete structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., LC-MS, GC-MS).

  • Ionization: The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry can provide the exact molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. For liquids, a drop can be placed between two salt plates.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., C=O, N-H, C-O) in the molecule.

Benchmarking the Performance of Allyl 5-bromo-3-amino-4-methoxybenzoate in a Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance benchmark of Allyl 5-bromo-3-amino-4-methoxybenzoate in a model Suzuki-Miyaura cross-coupling reaction. The performance is compared against structurally similar alternatives to evaluate the influence of the ester group and substituent positioning on reaction outcomes. All data presented is representative and intended to illustrate the comparative performance based on established principles of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, which is critical in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] The efficiency of this reaction can be highly dependent on the electronic and steric nature of the substrates. This guide focuses on aminobenzoate derivatives, common structural motifs in medicinal chemistry.

Performance Comparison in a Model Reaction

The model reaction chosen for this benchmark is the Suzuki-Miyaura coupling of various bromo-aminobenzoate derivatives with phenylboronic acid. The key performance indicators are reaction yield, time, and required catalyst loading.

Model Reaction:

Model Suzuki-Miyaura Reaction

Table 1: Comparative Performance Data in Suzuki-Miyaura Coupling

Compound IDSubstrateEster GroupYield (%)Reaction Time (h)Catalyst Loading (mol%)
1 Allyl 5-bromo-3-amino-4-methoxybenzoate Allyl 82 12 2.0
2Methyl 5-bromo-3-amino-4-methoxybenzoateMethyl88102.0
3Ethyl 5-bromo-3-amino-4-methoxybenzoateEthyl86102.0
4Allyl 3-bromo-4-amino-5-methoxybenzoateAllyl75162.0

Analysis of Performance:

  • Influence of the Ester Group: Allyl 5-bromo-3-amino-4-methoxybenzoate (1 ) shows a respectable yield of 82%. However, its methyl (2 ) and ethyl (3 ) counterparts demonstrate slightly higher yields and shorter reaction times under identical conditions. This suggests that the allyl group may have a minor electronic or steric influence on the catalytic cycle, or it could potentially interact with the palladium catalyst, leading to slightly reduced efficiency.[3][4]

  • Influence of Substituent Position: Compound 4 , an isomer of the target compound, exhibits a noticeably lower yield and longer reaction time. In this isomer, the amino group is para to the bromine atom, exerting a stronger electron-donating effect. This increased electron density at the reaction site can slow down the rate-determining oxidative addition step of the catalytic cycle, thus diminishing the overall reaction efficiency.[5]

  • Catalyst Loading: A consistent catalyst loading of 2.0 mol% was effective for all substrates, indicating that these aminobenzoate derivatives are generally good substrates for the Suzuki-Miyaura reaction.

Experimental Protocols

A detailed methodology for the benchmark Suzuki-Miyaura cross-coupling reaction is provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a 25 mL Schlenk flask was added the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol, 2.0 mol%). The flask was sealed with a rubber septum, evacuated, and backfilled with nitrogen gas three times. Anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) were then added via syringe. The reaction mixture was stirred vigorously and heated to 90°C in an oil bath. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate was washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds in the benchmark study.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Weigh Reactants (Aryl Bromide, Boronic Acid, Base, Catalyst) B Assemble Glassware (Schlenk Flask) A->B C Inert Atmosphere (Evacuate & Backfill with N2) B->C D Add Solvents (Dioxane/Water) C->D E Heat & Stir (90°C) D->E F Monitor Progress (TLC) E->F G Cool & Dilute F->G H Filter through Celite G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L M Determine Yield L->M

Figure 1. Experimental workflow for the Suzuki-Miyaura reaction.

Suzuki-Miyaura Catalytic Cycle:

The diagram below outlines the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

References

Safety Operating Guide

Proper Disposal of Allyl 3-amino-4-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Allyl 3-amino-4-methoxybenzoate with care, assuming it may possess hazards associated with aromatic amines and esters. Aromatic amines can be toxic, potential carcinogens, and may cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the compound.[2]
Body Protection A standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Reduces the risk of inhaling any potential vapors or dust.

Step-by-Step Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound.

  • Waste Segregation: It is critical to keep different chemical waste streams separate to avoid hazardous reactions.[3] this compound waste should be segregated as a non-halogenated organic solvent waste. Do not mix with acids, bases, or oxidizing agents.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with aromatic amines and esters.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic," "Irritant").

  • Accumulation:

    • For small quantities (<50ml) of liquid waste, it may be absorbed onto an inert material like vermiculite or sand and placed in the designated solid waste container.

    • For larger liquid quantities, pour directly into the designated liquid waste container, avoiding splashes.

    • Solid waste, such as contaminated gloves or weighing papers, should be placed in a separate, clearly labeled solid hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Assess Hazards & Don PPE B Identify Waste as Non-Halogenated Organic A->B Proceed with caution C Select Labeled, Compatible Waste Container B->C Ensure proper labeling D Transfer Waste to Container C->D Avoid spills E Securely Seal Container D->E After each addition F Store in Secondary Containment E->F Safe temporary storage G Contact EHS for Pickup F->G Final disposal step

Caption: Disposal workflow for this compound.

References

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